molecular formula C11H12N2O B12004154 4-Ethoxyquinolin-2-amine CAS No. 52176-31-5

4-Ethoxyquinolin-2-amine

Cat. No.: B12004154
CAS No.: 52176-31-5
M. Wt: 188.23 g/mol
InChI Key: RBQHMBIMGVNKGU-UHFFFAOYSA-N
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Description

4-Ethoxyquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by an ethoxy group attached to the fourth position and an amino group at the second position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyquinolin-2-amine typically involves the cyclization of aniline derivatives with ethoxy-containing reagents. One common method is the reaction of aniline with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating under reflux with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and green chemistry approaches, such as ionic liquids and ultrasound irradiation, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

4-Ethoxyquinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Quinoline derivatives, including this compound, are studied for their potential as anticancer agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxyquinolin-2-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. This inhibition leads to the disruption of cellular processes and can result in antimicrobial or anticancer effects . The compound may also interact with other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ethoxy group and an amino group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

52176-31-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-ethoxyquinolin-2-amine

InChI

InChI=1S/C11H12N2O/c1-2-14-10-7-11(12)13-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

RBQHMBIMGVNKGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=CC=CC=C21)N

Origin of Product

United States

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